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molecular formula C10H13N3O2 B8293662 5-(2-Dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester

5-(2-Dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8293662
M. Wt: 207.23 g/mol
InChI Key: IMUXFUQEAOVOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132425B2

Procedure details

A solution of 5-methylpyrazine-2-carboxylic acid (1.38 g, 10 mmol) in anhydrous N,N-dimethylformamide (5 mL) was treated with dimethylformamide dimethylacetal (5 mL). The resulting mixture was heated at 90° C. for 1 h and then at 125° C. for 2 h. The mixture was cooled to 25° C. and then was poured into water (100 mL). This solution was extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with water (1×50 mL) and a saturated aqueous sodium chloride solution (1×50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting dark oil was triturated with diethyl ether/hexanes (5/1) to afford 5-(2-dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester (1.3 g, 63%) as an orange solid which was used without further purification.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.CO[CH:13](OC)[N:14]([CH3:16])[CH3:15].O.[CH3:20]N(C)C=O>>[CH3:20][O:9][C:8]([C:5]1[CH:4]=[N:3][C:2]([CH:1]=[CH:13][N:14]([CH3:16])[CH3:15])=[CH:7][N:6]=1)=[O:10]

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
CC=1N=CC(=NC1)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C.
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution (1×50 mL), dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting dark oil was triturated with diethyl ether/hexanes (5/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1)C=CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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